molecular formula C19H23NO4 B11377853 7-methoxy-4,8-dimethyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2H-chromen-2-one

7-methoxy-4,8-dimethyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2H-chromen-2-one

Cat. No.: B11377853
M. Wt: 329.4 g/mol
InChI Key: VQJICZWFTKBFAP-UHFFFAOYSA-N
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Description

7-methoxy-4,8-dimethyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2H-chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 7-methoxy-4,8-dimethyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2H-chromen-2-one involves several steps. One common method includes the condensation of 7-methoxy-4,8-dimethyl-2H-chromen-2-one with piperidine and an appropriate aldehyde under acidic conditions. The reaction is typically carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 7-methoxy-4,8-dimethyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar compounds to 7-methoxy-4,8-dimethyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2H-chromen-2-one include other chromen-2-one derivatives such as:

    7-methoxy-4,8-dimethyl-2H-chromen-2-one: Lacks the piperidinyl group but shares similar core structure and biological activities.

    4,8-dimethyl-7-hydroxy-2H-chromen-2-one: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

IUPAC Name

7-methoxy-4,8-dimethyl-3-(2-oxo-2-piperidin-1-ylethyl)chromen-2-one

InChI

InChI=1S/C19H23NO4/c1-12-14-7-8-16(23-3)13(2)18(14)24-19(22)15(12)11-17(21)20-9-5-4-6-10-20/h7-8H,4-6,9-11H2,1-3H3

InChI Key

VQJICZWFTKBFAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CC(=O)N3CCCCC3

Origin of Product

United States

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